molecular formula C54H58O15 B6288731 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene CAS No. 2622208-42-6

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene

Cat. No.: B6288731
CAS No.: 2622208-42-6
M. Wt: 947.0 g/mol
InChI Key: XZGOUYOTGNJNMJ-UHFFFAOYSA-N
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Description

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is a calixarene derivative that features a crown ether moiety attached to the calixarene backbone. This unique structure imparts the compound with interesting chemical and biological properties. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules, making them valuable in a wide range of scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene typically involves the reaction of calix[6]arene with appropriate reagents to introduce the crown ether moiety and methoxy groups. One common method involves the use of polyethylene glycol ditosylate in the presence of a base, such as an alkali metal salt, which serves to dissociate the hydroxyl groups and act as a template for the crown ether formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of calixarene synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calixarene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene involves its ability to form stable complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the calixarene backbone offers additional binding sites for other molecules. This dual functionality allows the compound to act as an effective host in host-guest chemistry, facilitating the transport and separation of specific ions and molecules.

Comparison with Similar Compounds

Similar Compounds

  • Calixcrown-6 : A smaller calixarene derivative with similar ionophoric properties but a different cavity size.
  • Calix[8]crown-6 : A larger calixarene derivative with a larger cavity, offering different binding selectivity and efficiency.
  • Resorcinarene crowns : Related compounds with a resorcinarene backbone, exhibiting similar ion-binding properties but different structural features.

Uniqueness

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is unique due to its specific combination of a calixarene backbone and a crown ether moiety, which provides a versatile platform for binding a wide range of ions and molecules.

Properties

IUPAC Name

52,53,54,55-tetramethoxy-25,28,31,34,37-pentaoxaoctacyclo[21.15.13.17,11.113,17.140,44.146,50.05,38.019,24]pentapentaconta-1,3,5(38),7(55),8,10,13,15,17(54),19(24),20,22,40(53),41,43,46,48,50(52)-octadecaene-3,9,15,21,42,48-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H58O15/c1-61-49-31-13-32-20-44(56)24-36(50(32)62-2)16-41-29-48(60)30-42-18-38-26-46(58)22-34(52(38)64-4)14-33-21-45(57)25-37(51(33)63-3)17-40-28-47(59)27-39(15-35(49)23-43(55)19-31)53(40)68-11-9-66-7-5-65-6-8-67-10-12-69-54(41)42/h19-30,55-60H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOUYOTGNJNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=C(C(=CC(=C6)O)CC7=CC(=CC(=C7OC)C4)O)OC)C=C(C=C5CC8=C(C(=CC(=C8)O)CC1=CC(=C2)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H58O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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